2-acetyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
This spiro-β-carboline derivative features a unique fused bicyclic structure with a 5'-bromo substituent on the indole ring and an acetyl group at the 2-position of the β-carboline core.
Properties
IUPAC Name |
2'-acetyl-5-bromospiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-11(25)24-9-8-14-13-4-2-3-5-16(13)22-18(14)20(24)15-10-12(21)6-7-17(15)23-19(20)26/h2-7,10,22H,8-9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXQVCNJSCAUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C13C4=C(C=CC(=C4)Br)NC3=O)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5’-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Beta-Carboline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline skeleton.
Spirocyclization: The beta-carboline intermediate undergoes a spirocyclization reaction with an indole derivative. This step often requires a strong base or a Lewis acid to facilitate the formation of the spiro linkage.
Functional Group Introduction: The acetyl and bromo groups are introduced through selective functionalization reactions. For instance, acetylation can be performed using acetic anhydride in the presence of a base, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and beta-carboline moieties. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the rings. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-acetyl-5’-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with biological targets. For instance:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Pathways Involved: Could involve inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA, affecting cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s acetyl and bromo groups distinguish it from related spiro-β-carbolines (Table 1). Key analogs include:
Table 1: Structural Comparison of Spiro-β-Carboline Derivatives
Key Observations :
Physical and Spectral Properties
Table 2: Comparative Physical/Spectral Data
Analysis :
- The acetyl group in the target compound would produce a distinct carbonyl stretch in IR (~1700 cm⁻¹), similar to , but absent in non-acetylated analogs .
- Bromine’s deshielding effect would shift aromatic proton signals downfield compared to methoxy or methylenedioxy substituents .
Biological Activity
2-acetyl-5'-bromo-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a compound belonging to the beta-carboline class of alkaloids, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H20BrN3O2
- Molecular Weight : 438.3 g/mol
- CAS Number : 904503-95-3
Biological Activities
The biological activities of beta-carboline derivatives, including this compound, have been widely studied. Key activities include:
Antitumor Activity
Beta-carbolines have been investigated for their potential as antitumor agents. Research indicates that derivatives can interact with DNA and inhibit tumor cell proliferation. A study found that various beta-carboline derivatives exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting the cell cycle .
Antioxidant Properties
These compounds also display significant antioxidant activities. They scavenge free radicals and inhibit lipid peroxidation, which can protect cells from oxidative stress . The structure of beta-carbolines allows them to stabilize free radicals effectively.
Neuroprotective Effects
Beta-carbolines are noted for their neuroprotective properties. They have been shown to modulate neurotransmitter systems and exhibit anxiolytic effects. In vivo studies demonstrated that certain derivatives could reduce anxiety-like behaviors in animal models .
The mechanisms underlying the biological activities of this compound include:
- DNA Interaction : The compound can intercalate into DNA, leading to genotoxic effects that may be exploited in cancer therapy .
- Enzyme Inhibition : Some studies suggest that beta-carbolines can inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., serotonin receptors), influencing mood and cognition.
Case Studies
- Antitumor Efficacy :
- Neuroprotective Effects :
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
